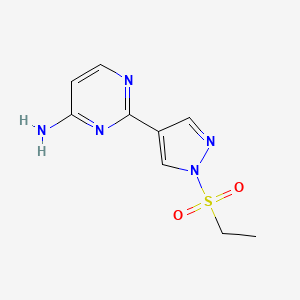

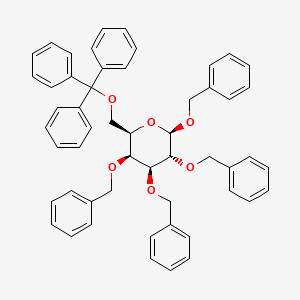

1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose

Descripción general

Descripción

1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose is a complex carbohydrate that is commonly used in organic chemistry and material science research. It is widely used in the research and development of drugs targeting various diseases, including cancer, diabetes, and Alzheimer’s . Its remarkable properties make it a tool for studying carbohydrate chemistry and biological interactions related to glucose metabolism .

Synthesis Analysis

This compound is a pivotal bridge in the synthesis of carbohydrates, glycosides, and glycoconjugates, assuming a role in the advancement of research on interventions against a myriad of pathologies, encompassing cancer, diabetes, and cardiovascular maladies .Molecular Structure Analysis

The IUPAC name of this compound is (2R,3R,4S,5S,6R)-2,3,4,5-tetrakis (phenylmethoxy)-6- (trityloxymethyl)oxane . The molecular formula is C53H50O6 and the molecular weight is 782.96 .Chemical Reactions Analysis

This compound is used for glucosylation reactions and as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives . It is also used in the research and development of drugs targeting various diseases .Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 64-69 °C . It has an optical activity of [α]22/D +11.0°, c = 1% in chloroform . The storage temperature is −20°C .Aplicaciones Científicas De Investigación

Synthesis of Oligosaccharides : This compound is used in synthesizing galabiosides and other oligosaccharides. For example, Ohlsson and Magnusson (2000) demonstrated its transformation into phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside, which was further used to synthesize galabiosides suitable as glycosyl donors in oligosaccharide synthesis (Ohlsson & Magnusson, 2000).

Glycosylation Reactions : It plays a crucial role in glycosylation reactions, where it is used as a glycosyl donor or acceptor. For instance, Uchiro, Miyazaki, and Mukaiyama (1997) used 2,3,4,6-tetra-O-benzyl-D-galactopyranose in the glycosylation reaction of several alcoholic nucleophiles, achieving high yields and stereoselectivities (Uchiro, Miyazaki, & Mukaiyama, 1997).

Synthesis of Disaccharide Derivatives : This compound is also important in synthesizing various disaccharide derivatives. For example, Sakamoto and Ohrui (2000) used a related compound for the synthesis of D-galactosyl-alpha-1,3-D-galactopyranose, a disaccharide epitope, by coupling it with 1,2:5,6-di-O-cyclohexylidene-alpha-D-galactofuranose (Sakamoto & Ohrui, 2000).

Stereocontrolled Synthesis : The compound is crucial in stereocontrolled synthesis. Daves, Kováč, and Glaudemans (1990) synthesized a 4-deoxy-4-fluoro analog of a methyl galactopyranoside derivative using 2,3,4,6-tetra-O-benzoyl-α-D-galactopyranosyl bromide, showcasing the compound's versatility in stereocontrolled synthesis (Daves, Kováč, & Glaudemans, 1990).

Synthesis of N-Galactosides : In addition, Mansour, Eid, and Khalil (2003) used the compound for preparing N-galactosides of 1,2,4-triazin-6(1H)-ones or thiones, which are of interest for their potential biological activity (Mansour, Eid, & Khalil, 2003).

Direcciones Futuras

The compound is positioned with utmost precision, its benzyl protection groups make it an exceptional resource for generating antiviral agents, potent anti-inflammatory drugs, and promising therapies for diabetes and cancer . It is expected to continue playing a significant role in the research and development of drugs targeting various diseases .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2,3,4,5-tetrakis(phenylmethoxy)-6-(trityloxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H50O6/c1-8-22-41(23-9-1)36-54-49-48(40-58-53(45-30-16-5-17-31-45,46-32-18-6-19-33-46)47-34-20-7-21-35-47)59-52(57-39-44-28-14-4-15-29-44)51(56-38-43-26-12-3-13-27-43)50(49)55-37-42-24-10-2-11-25-42/h1-35,48-52H,36-40H2/t48-,49+,50+,51-,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEFKLSXFOMSCJ-JGXHNEAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@H](O[C@H]([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H50O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

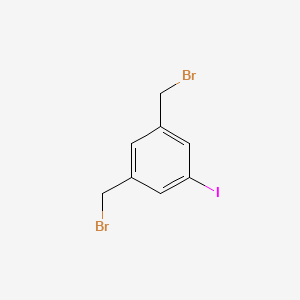

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1447063.png)

![2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1447069.png)

![Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate](/img/structure/B1447074.png)